molecular formula C6H7FN2O B8053711 2-Fluoro-6-methoxypyridin-4-amine

2-Fluoro-6-methoxypyridin-4-amine

Cat. No.: B8053711
M. Wt: 142.13 g/mol
InChI Key: NSMXXDYRZZBOIH-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol. It appears as a pale yellow to yellow solid, semi-solid, or liquid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxypyridin-4-amine can be achieved through various methods. One common approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions . This method typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild and functional group tolerant conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of efficient and scalable synthetic routes, such as the Suzuki cross-coupling reaction, suggests that industrial production could be feasible with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases, and arylboronic acids for Suzuki cross-coupling reactions . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

    Chemistry: The compound is used in the synthesis of nucleoside analogs and other pyridine derivatives.

    Biology: It has been studied for its antibacterial and antitumor activities.

    Medicine: The compound is explored for its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of fluorinated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxypyridin-4-amine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions . These reactions enable the compound to modify molecular structures and exert biological effects .

Comparison with Similar Compounds

2-Fluoro-6-methoxypyridin-4-amine can be compared with other similar compounds, such as:

    2-Fluoropyridine: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.

    6-Methoxypyridin-4-amine: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.

Properties

IUPAC Name

2-fluoro-6-methoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXXDYRZZBOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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